

An In-depth Technical Guide to threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether

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Compound of Interest

Compound Name: *threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether*

Cat. No.: *B13825844*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether**, a lignan with potential anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, this guide includes visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the compound's mechanism of action and synthesis.

Physicochemical Properties

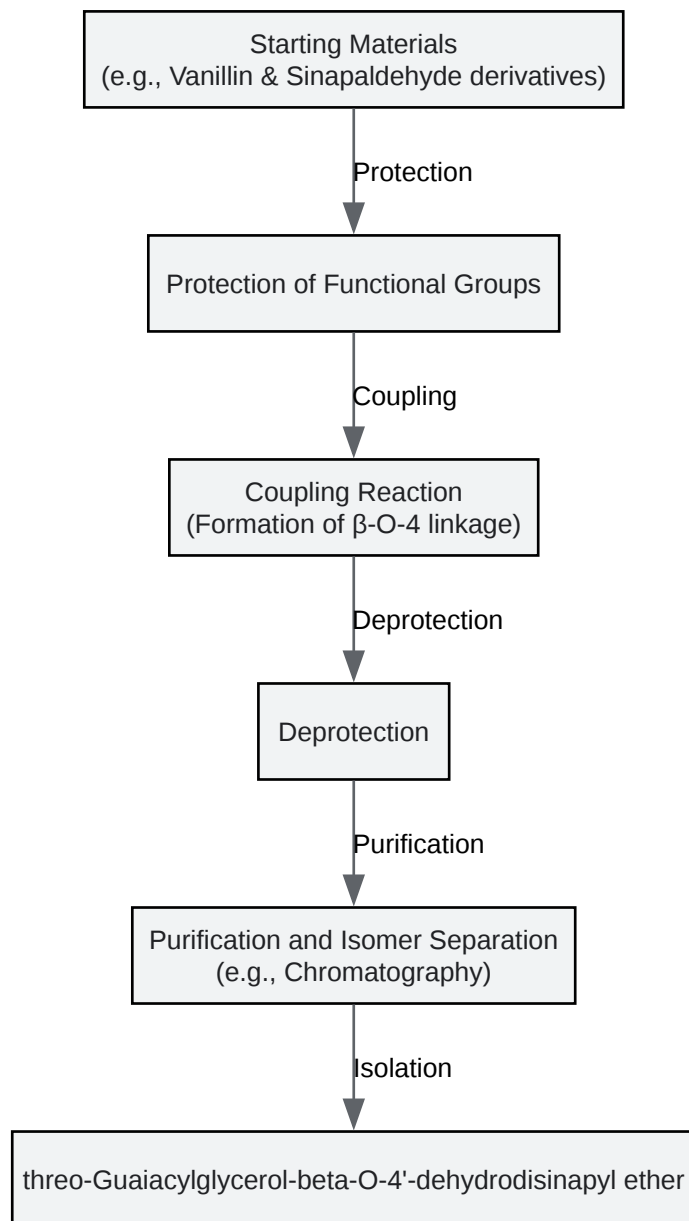
threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a natural product classified as a lignan.^[1] It is found in plants such as *Hevea brasiliensis*.^[1] The fundamental physicochemical properties of this compound are summarized in the table below. While specific melting and boiling points are not readily available in the literature, its physical state as a powder at standard conditions provides a qualitative indication of its thermal properties.

Property	Value	Source(s)
Molecular Formula	C31H36O11	[2][3]
Molecular Weight	584.61 g/mol	[1]
CAS Number	844637-85-0	[2][3]
Physical Description	Powder	[2]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2][4]
Storage	Store protected from air and light, refrigerate or freeze (2-8 °C)	[2]

Synthesis

A detailed, specific synthesis protocol for **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** is not explicitly available in the reviewed literature. However, the synthesis of structurally related arylglycerol β -aryl ethers, which share the core β -O-4 linkage, has been described. These methods can serve as a foundation for the synthesis of the target compound. A general synthetic strategy for a related compound, guaiacylglycerol-8-O-4-(sinapyl alcohol) ether, is presented below, which involves a multi-step process starting from vanillin and sinapaldehyde derivatives.[5] The separation of threo and erythro isomers is a critical step and is often achieved by chromatographic techniques.[6]

A general synthetic workflow for related compounds is illustrated below.

General Synthetic Workflow for Arylglycerol β -Aryl Ethers

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Caption: General synthetic workflow for arylglycerol β -aryl ethers.

Spectral Data

While specific, detailed ^1H and ^{13}C NMR spectra for **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** are not publicly available, certificates of analysis for commercial samples confirm that identity is verified by ^1H -NMR.[2] For reference, the ^1H -NMR spectrum of the closely related compound, guaiacylglycerol- β -guaiacyl ether, has been published and can provide an indication of the expected chemical shifts for the core structural motifs.[7]

Biological Activity and Signaling Pathway

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells with an IC_{50} value of $21.3\text{ }\mu\text{M}$. [1] This activity suggests potential anti-inflammatory properties.

Experimental Protocol: Nitric Oxide Inhibition Assay

The inhibitory effect on NO production is typically evaluated using the Griess assay in a cell-based model. A general protocol is outlined below:

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- **Cell Seeding:** Cells are seeded in 96-well plates at a specific density (e.g., 1.5×10^5 cells/mL) and incubated to allow for adherence.[8]
- **Compound Treatment:** The cells are pre-incubated with varying concentrations of **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** for a specified period (e.g., 1 hour).[1]
- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS; e.g., $1\text{ }\mu\text{g/mL}$) to the cell culture wells.[8]
- **Incubation:** The cells are incubated for a further period (e.g., 24 hours) to allow for the production of nitric oxide.[1][8]
- **Nitrite Measurement (Griess Assay):** The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-

naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and measuring the absorbance at a specific wavelength (e.g., 540 nm) with a microplate reader.[8]

- **Data Analysis:** The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound. The IC₅₀ value is then determined from the dose-response curve.

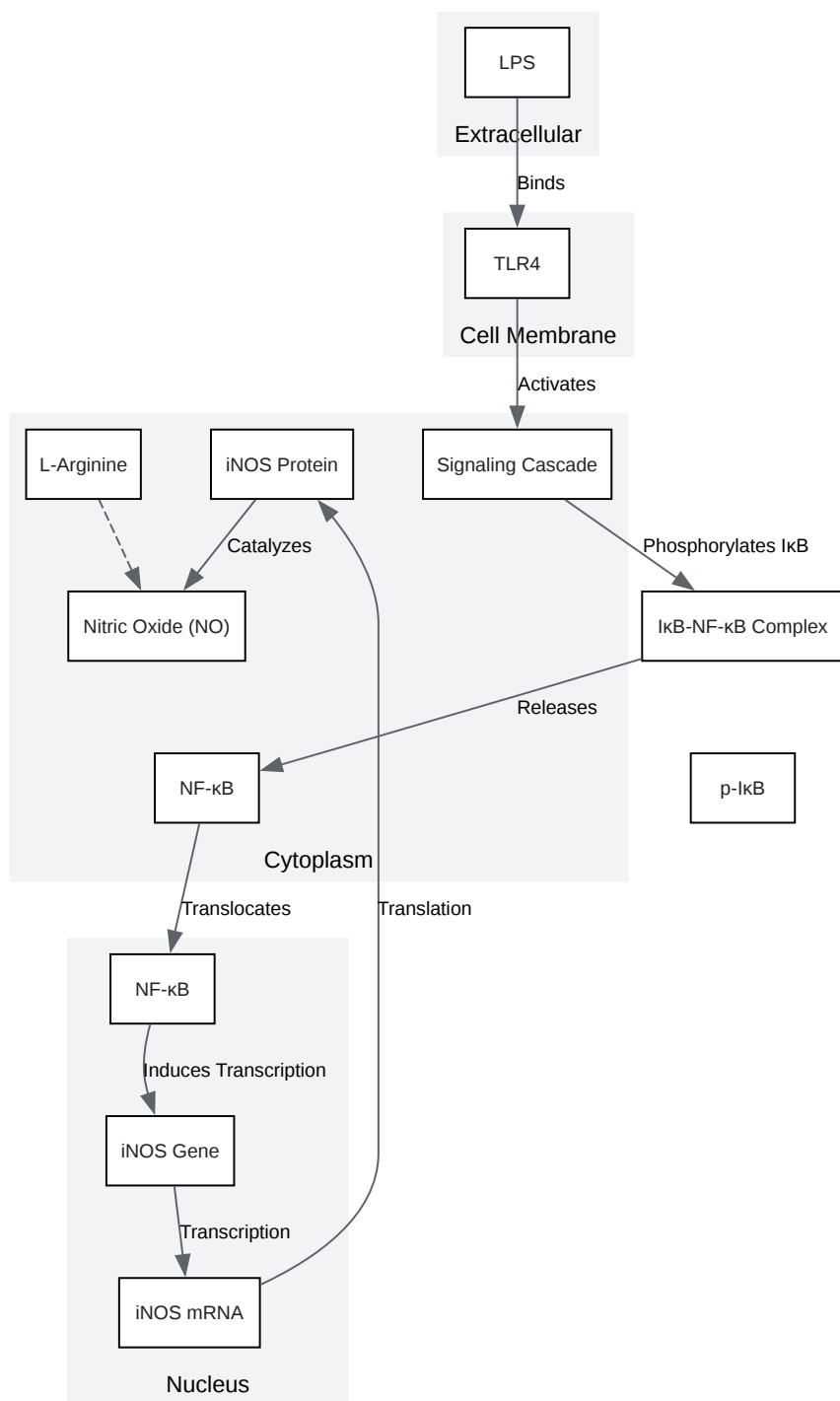
Signaling Pathway of LPS-Induced Nitric Oxide Production

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. The binding of LPS to Toll-like receptor 4 (TLR4) on the macrophage cell surface initiates a signaling cascade that leads to the production of pro-inflammatory mediators, including nitric oxide.

This signaling pathway primarily involves the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[9] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon LPS-TLR4 binding, a series of downstream signaling events leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including the gene for inducible nitric oxide synthase (iNOS).[9] The expressed iNOS enzyme then catalyzes the production of nitric oxide from L-arginine. The inhibition of NO production by **threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether** likely occurs through the modulation of this signaling pathway, potentially by inhibiting NF-κB activation or directly inhibiting iNOS activity.

The signaling pathway is depicted in the following diagram:

LPS-Induced Nitric Oxide Production Pathway

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Caption: Signaling pathway of LPS-induced nitric oxide production in macrophages.

Conclusion

threo-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is a lignan with demonstrated in vitro anti-inflammatory activity through the inhibition of nitric oxide production. This technical guide has summarized its known physicochemical properties and provided insights into its synthesis and mechanism of action. Further research is warranted to fully elucidate its therapeutic potential, including detailed in vivo studies and a more precise characterization of its interaction with the NF- κ B signaling pathway. The information presented herein serves as a valuable resource for scientists and researchers in the field of natural product drug discovery.

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